Nakijiquinone C

Description

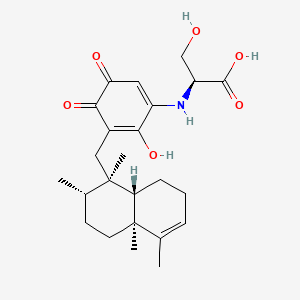

Structure

3D Structure

Properties

Molecular Formula |

C24H33NO6 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2S)-2-[[5-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C24H33NO6/c1-13-6-5-7-19-23(13,3)9-8-14(2)24(19,4)11-15-20(28)16(10-18(27)21(15)29)25-17(12-26)22(30)31/h6,10,14,17,19,25-26,28H,5,7-9,11-12H2,1-4H3,(H,30,31)/t14-,17-,19+,23+,24+/m0/s1 |

InChI Key |

RIHVEJOGUIBAQW-IAOVCDLUSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N[C@@H](CO)C(=O)O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)NC(CO)C(=O)O)O)CCC=C2C)C |

Synonyms |

nakijiquinone C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Nakijiquinone C

Co-occurrence with Other Nakijiquinone Analogues and MeroterpenoidsNakijiquinone C is frequently isolated alongside a diverse array of other nakijiquinone analogues and related meroterpenoids from the same marine sponge specimens.jst.go.jpjst.go.jpresearchgate.netnih.govStudies have reported the co-occurrence of this compound with a range of other nakijiquinones, including but not limited to Nakijiquinones A-P, A-L, A-I, and A-M, depending on the specific sponge collection and species.jst.go.jpjst.go.jpnih.govnih.govThis co-occurrence highlights the complexity of the secondary metabolite profiles in these marine sponges and suggests potential common biosynthetic pathways for these compounds, which are often meroterpenoids consisting of a terpenoid unit linked to a phenolic or quinone moiety.jst.go.jpresearchgate.netmdpi.comresearchgate.netnih.gov

Here is a table summarizing the reported sponge sources and the range of co-occurring nakijiquinones:

| Sponge Source | Co-occurring Nakijiquinones (examples) |

| Okinawan marine sponges (Family Spongiidae) | A-P, A-L, A-I, A-M |

| Dactylospongia metachromia | Nakijiquinones (general), incl. C and 5-epi-analogues like S, Q, T, U, N rsc.org |

| Dactylospongia elegans | Nakijiquinones (general), incl. C, Smenospongines, Illimaquinone nih.govmdpi.comacs.orgnih.gov |

Structural Characterization and Elucidation of Nakijiquinone C

Spectroscopic Analysis Techniques for Structure Determination

Spectroscopic methods are essential tools in determining the structure of complex natural products like Nakijiquinone C. jst.go.jpcapes.gov.brresearchgate.net These techniques provide detailed information about the types of atoms present, their connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing insights into the carbon-hydrogen framework and the relative positions of atoms. jst.go.jpcapes.gov.brresearchgate.netmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for determining the structure of this compound. jst.go.jpcapes.gov.brresearchgate.netmdpi.com

¹H NMR Spectroscopy: This technique provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions with neighboring protons. Analysis of chemical shifts (δH), multiplicities, and coupling constants (J values) helps in identifying various proton systems, such as methyl, methylene, methine, and olefinic protons. jst.go.jpmdpi.comjst.go.jpresearchgate.net

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. jst.go.jpjst.go.jpresearchgate.netresearchgate.nethmdb.ca The chemical shifts (δC) of carbon signals are indicative of their hybridization state and the nature of attached atoms or functional groups. jst.go.jpmdpi.comjst.go.jpresearchgate.net Analysis of the ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps in classifying carbon atoms as methyl, methylene, methine, or quaternary carbons. jst.go.jpresearchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques provide crucial connectivity information. jst.go.jpcapes.gov.brresearchgate.net

¹H-¹H Correlated Spectroscopy (COSY): COSY spectra reveal correlations between coupled protons, helping to establish proton spin systems within the molecule. jst.go.jpmdpi.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. mdpi.comjst.go.jp

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and for linking different structural fragments. jst.go.jpjst.go.jpresearchgate.netmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximities between protons, regardless of whether they are directly bonded. jst.go.jp This information is vital for determining the relative stereochemistry and conformation of the molecule. jst.go.jp

Mass Spectrometry (MS, HR-ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. jst.go.jpcapes.gov.brresearchgate.netwisc.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is commonly used for natural products to determine the exact mass of the molecule, which allows for the calculation of its elemental formula. jst.go.jpjst.go.jp The high resolution provides accurate mass measurements, aiding in the identification of the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). jst.go.jpjst.go.jpresearchgate.netuni-duesseldorf.de

Electron Ionization Mass Spectrometry (EI-MS): EI-MS typically provides fragmentation patterns that can be used to deduce structural subunits of the molecule. jst.go.jp

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation at characteristic frequencies. jst.go.jp For this compound, IR spectroscopy can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) associated with the quinone moiety, and carbon-carbon double bonds (C=C stretch). jst.go.jpjst.go.jp

Determination of Relative and Absolute Stereochemistry

Determining the stereochemistry of a molecule is crucial for defining its complete three-dimensional structure. For this compound, both relative and absolute stereochemistry need to be established. jst.go.jpcapes.gov.br

Relative Stereochemistry: The relative stereochemistry, which describes the spatial relationship of different chiral centers within the molecule, is often determined using NOESY experiments. jst.go.jp NOESY correlations indicate protons that are close in space, allowing for the assignment of the relative configuration of chiral centers and the conformation of cyclic systems, such as the decalin moiety present in many nakijiquinones. jst.go.jp

Absolute Stereochemistry: The absolute stereochemistry, which defines the specific spatial arrangement of atoms at chiral centers (e.g., R or S configuration), can be more challenging to determine. Methods for establishing absolute stereochemistry include comparison of optical rotation with known compounds, chemical correlation with compounds of known absolute configuration, or techniques like electronic circular dichroism (ECD) spectroscopy, sometimes combined with computational calculations. jst.go.jpresearchgate.net The synthesis of enantiopure samples can also confirm absolute configuration. capes.gov.brnih.gov

Structural Comparison with Related Sesquiterpenoid Quinones

This compound belongs to a class of natural products known as sesquiterpenoid quinones, many of which have been isolated from marine sponges. scienceopen.comjst.go.jpresearchgate.netmdpi.comresearchgate.netrsc.orgnih.govnih.govmdpi.commdpi.commdpi.comresearchgate.netacs.org Comparing the spectroscopic data and structural features of this compound with those of related compounds, such as other nakijiquinones (e.g., Nakijiquinones A, B, D, E, F, G, H, I, J-R, S, V) and other sesquiterpenoid quinones like isospongiaquinone, avarol, and avarone, is a common practice in structural elucidation. researchgate.netscienceopen.comjst.go.jpresearchgate.netmdpi.comresearchgate.netrsc.orgnih.govnih.govmdpi.commdpi.commdpi.commdpi.com Similarities in spectroscopic data, particularly NMR chemical shifts and coupling patterns, can suggest shared structural elements, such as the sesquiterpene skeleton (often a drimane (B1240787) or rearranged drimane type, or a clerodane-type decalin ring) and the quinone moiety. scienceopen.comjst.go.jpjst.go.jpmdpi.comrsc.orgnih.govnih.gov Differences in spectroscopic data can highlight variations in substitution patterns, functional groups, or stereochemistry. jst.go.jpjst.go.jp Chemical correlations, where this compound is chemically transformed into a known compound or synthesized from a known precursor, can also help confirm its structure and stereochemistry by comparison with literature data. researchgate.netmdpi.com

Here is a table summarizing typical spectroscopic data types used in the elucidation of this compound:

| Spectroscopic Technique | Information Provided | Key Data |

| ¹H NMR | Number and type of protons, their chemical environment, coupling interactions | Chemical shifts (δH), multiplicities, coupling constants (J) |

| ¹³C NMR | Carbon skeleton, types of carbon atoms (methyl, methylene, methine, quaternary) | Chemical shifts (δC) |

| 2D NMR (COSY) | Proton-proton connectivity through bonds | Cross-peaks between coupled protons |

| 2D NMR (HSQC/HMQC) | Direct carbon-proton connectivity | Cross-peaks correlating ¹H and ¹³C signals of directly bonded atoms |

| 2D NMR (HMBC) | Long-range carbon-proton connectivity (2-3 bonds) | Cross-peaks correlating ¹H and ¹³C signals across multiple bonds |

| 2D NMR (NOESY) | Spatial proximity of protons | Cross-peaks between protons close in space |

| MS (HR-ESI-MS) | Molecular weight, elemental composition | Accurate mass of molecular ion or adducts |

| MS (EI-MS) | Fragmentation pattern | m/z values of fragment ions |

| IR | Presence of functional groups | Absorption bands (cm⁻¹) characteristic of O-H, C=O (quinone), C=C, etc. |

Chemical Synthesis and Derivatization of Nakijiquinone C

Total Synthesis Strategies for Nakijiquinone C

The total synthesis of this compound has been approached through various strategies, with a significant focus on controlling the stereochemistry of the molecule. These strategies often involve the convergent assembly of key fragments corresponding to the sesquiterpenoid core and the amino acid-bearing quinone moiety.

The first enantioselective synthesis of the nakijiquinones has been a landmark achievement in the study of these compounds. nih.govacs.org This approach was crucial as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The synthesis established a route to produce the naturally occurring enantiomer, providing a basis for the synthesis of stereochemically defined analogues. acs.org The key to this enantioselective approach was the use of a chiral starting material, a Wieland-Miescher-type ketone, which sets the absolute stereochemistry of the decalin ring system early in the synthetic sequence. nih.gov

A central building block in the synthesis of this compound is a Wieland-Miescher-type enone. nih.govacs.org This bicyclic diketone is a versatile starting material in the synthesis of terpenoids and steroids due to its fused ring system that mirrors the core of these natural products. wikipedia.org For the synthesis of nakijiquinones, an optically active Wieland-Miescher ketone derivative serves as the chiral pool synthon for the sesquiterpenoid portion of the molecule. nih.govrsc.org

Another critical intermediate is a tetramethoxyaryl derivative, which is coupled with the Wieland-Miescher-type enone. nih.gov This aromatic piece eventually becomes the quinone ring after a series of transformations. The strategic use of these two key building blocks allows for a convergent and efficient assembly of the carbon skeleton of this compound.

Table 1: Key Building Blocks in the Total Synthesis of this compound

| Building Block | Role in Synthesis |

| Wieland-Miescher-type Enone | Provides the chiral sesquiterpenoid core. |

| Tetramethoxyaryl Bromide | Serves as the precursor to the quinone ring. |

Following the coupling, an oxidative conversion of the tetramethoxyaryl ring into a p-quinoid system is performed. nih.govacs.org This transformation is essential for generating the biologically active quinone moiety. The synthesis also involves the regioselective saponification of one of two vinylogous esters and the subsequent selective introduction of the appropriate amino acid side chain. nih.govacs.org Finally, the correct substitution patterns and stereochemistry are achieved through olefination/reduction and olefination/isomerization sequences to install a methyl group and an endocyclic double bond. nih.govacs.org

Table 2: Key Reaction Methodologies in this compound Synthesis

| Reaction Methodology | Purpose |

| Reductive Alkylation of Enone | Couples the sesquiterpenoid and aromatic moieties. |

| Oxidative Conversion | Forms the p-quinone ring system. |

| Regioselective Saponification | Allows for the selective introduction of the amino acid. |

| Olefination/Reduction/Isomerization | Establishes the final stereochemistry and substitution. |

Synthesis of this compound Analogues and Derivatives

The developed synthetic routes for this compound are also amenable to the synthesis of various analogues and derivatives. nih.govacs.org This allows for the exploration of the structure-activity relationship (SAR) of this class of compounds, potentially leading to the discovery of molecules with enhanced potency or selectivity for different biological targets.

Modifications to the sesquiterpenoid part of this compound have been explored to understand its role in biological activity. The synthetic route has provided access to analogues with an inverted configuration at the C-2 position. nih.govacs.org Interestingly, the C-2 epimer of this compound was found to be a potent and selective inhibitor of the KDR receptor, a receptor tyrosine kinase involved in tumor angiogenesis. nih.govacs.org Additionally, analogues with an exocyclic double bond instead of the natural endocyclic double bond have also been synthesized. nih.govacs.org

The quinone ring system, particularly the amino acid side chain, is a key feature of the nakijiquinones and a prime target for modification. The synthetic strategy allows for the selective introduction of different amino acids via nucleophilic conversion of a vinylogous ester into the corresponding vinylogous amide. nih.govacs.org This flexibility enables the creation of a library of this compound analogues with diverse amino acid substitutions, which can be screened for inhibitory activity against various kinases.

Introduction of Amino Acid and Other Functionalities

A pivotal strategy in the derivatization of this compound involves the modification of its quinone core to incorporate amino acid moieties. This has been effectively achieved through the nucleophilic conversion of a vinylogous ester intermediate into the corresponding vinylogous amide. This synthetic route allows for the selective introduction of a variety of amino acids, thereby enabling a systematic investigation of how different amino acid residues influence the biological activity of the resulting analogues.

The total synthesis developed by Wentzel and colleagues provides a robust platform for such modifications. A key step in their approach is the regioselective saponification of one of two vinylogous esters in a precursor molecule. The remaining vinylogous ester then serves as a handle for the introduction of amino acids, leading to the formation of this compound and its analogues. acs.orgnih.gov

Stereochemical Modifications and Epimer Synthesis (e.g., C-2 Epimer)

The stereochemistry of this compound plays a crucial role in its biological function. To understand the importance of specific stereocenters, synthetic chemists have developed methods to access stereoisomers of the natural product, most notably its C-2 epimer.

The enantioselective total synthesis of nakijiquinones has provided access to analogues with an inverted configuration at the C-2 position. acs.orgnih.gov This epimer has demonstrated significant and selective inhibitory activity against the KDR receptor, a receptor tyrosine kinase implicated in tumor angiogenesis. acs.orgnih.gov Molecular modeling studies have further elucidated the structural basis for the differing activities between the natural this compound and its C-2 epimer, highlighting the critical role of stereochemistry in target binding. acs.orgnih.gov

The ability to synthesize specific epimers not only serves as a powerful tool for structure-activity relationship studies but also opens avenues for the development of more potent and selective kinase inhibitors based on the nakijiquinone scaffold.

Semi-synthesis Approaches from Natural Precursors

While total synthesis provides a versatile route to this compound and its analogues, semi-synthesis, which utilizes readily available natural products as starting materials, can offer a more efficient and scalable approach. In the broader context of sesquiterpenoid quinones, semi-synthetic strategies are a common practice to generate novel derivatives. However, specific documented examples of semi-synthetic routes originating from natural precursors to directly produce this compound are not prominently featured in the reviewed literature.

The general principle of semi-synthesis involves the chemical modification of a natural product that shares a significant portion of the target molecule's carbon skeleton. For a complex molecule like this compound, a potential precursor would likely be a more abundant, structurally related sesquiterpenoid. Such an approach would leverage the stereochemical complexity already present in the natural starting material, thereby reducing the number of synthetic steps required to reach the final target.

While direct semi-synthetic pathways to this compound remain an area for further exploration, the wealth of structurally diverse sesquiterpenoids in nature presents a promising foundation for the future development of such strategies. These approaches could provide more sustainable and economically viable methods for the production of this compound and its derivatives for further biological evaluation and potential therapeutic applications.

Biological Activities and Molecular Mechanisms of Nakijiquinone C

Inhibition of Protein Kinases by Nakijiquinones

The Nakijiquinone family of natural products has been identified as a promising source of protein kinase inhibitors. Their unique chemical structures allow them to interact with the ATP-binding sites of these enzymes, thereby blocking their catalytic activity and disrupting downstream signaling cascades. Research has focused on elucidating the specific kinase targets of these compounds and understanding the structure-activity relationships that govern their inhibitory potency and selectivity.

Receptor Tyrosine Kinase (RTK) Inhibition Profiles

Receptor tyrosine kinases are a class of cell surface receptors that are critical for regulating cellular processes such as growth, differentiation, and metabolism. The aberrant activation of RTKs is a common driver of tumorigenesis, making them important targets for cancer therapy. Nakijiquinones have demonstrated inhibitory activity against several key RTKs.

The Her-2/Neu receptor tyrosine kinase is a well-established oncogene, particularly in breast cancer, where its overexpression is associated with aggressive disease and poor prognosis. The nakijiquinones are recognized as naturally occurring inhibitors of this important oncogene. nih.govhuji.ac.il Synthetic efforts to create structural analogues of nakijiquinones have been pursued to further explore and optimize this inhibitory activity. nih.govhuji.ac.il

| Compound | Target Kinase | Reported IC50 |

| Nakijiquinone C | Her-2/Neu | Data not available |

IC50 values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. While this compound itself has not been highlighted as a potent VEGFR-2 inhibitor, a structurally related analogue has shown significant activity.

Research has revealed that the C-2 epimer of this compound is a potent and selective inhibitor of the KDR receptor. nih.govhuji.ac.il This finding underscores the importance of stereochemistry in the interaction between nakijiquinones and their target kinases and provides a basis for the design of more selective VEGFR-2 inhibitors.

| Compound | Target Kinase | Reported IC50 |

| This compound | VEGFR-2/KDR | Data not available |

| C-2 epimer of this compound | VEGFR-2/KDR | Potent and selective |

| Compound | Target Kinase | Reported IC50 |

| This compound | EGFR | Data not available |

Tie-2 is a receptor tyrosine kinase that is predominantly expressed on endothelial cells and plays a critical role in angiogenesis and vascular stability. To date, specific research detailing the inhibitory activity of this compound against Tie-2 kinase is limited in the available scientific literature.

| Compound | Target Kinase | Reported IC50 |

| This compound | Tie-2 | Data not available |

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane receptor tyrosine kinase that is involved in cell growth and survival. Its signaling pathway is often implicated in cancer development and resistance to therapy. There is currently a lack of specific data on the direct inhibition of IGF1R by this compound.

| Compound | Target Kinase | Reported IC50 |

| This compound | IGF1R | Data not available |

Other Kinase Targets (e.g., ALK, FAK, SRC, Aurora-B, MET wt, NEK6)

While this compound is recognized for its inhibitory effects on certain kinases, detailed enzymatic assays and profiling against a broad panel of kinases are not extensively reported in the available scientific literature. Specific inhibitory concentrations (IC50) and the extent of activity against kinases such as Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), Proto-oncogene tyrosine-protein kinase Src (SRC), Aurora-B, wild-type MET proto-oncogene (MET wt), and NIMA-related kinase 6 (NEK6) have not been specifically documented for this compound.

Aurora kinases, crucial for mitotic progression, are frequent targets for cancer therapeutics, with inhibitors often leading to cytokinesis failure and apoptosis. nih.gov Similarly, NEK6 is involved in cell cycle control, and its inhibition is a strategy for developing anti-cancer agents. researchgate.netresearchgate.net However, direct evidence linking this compound to the inhibition of these specific kinases remains to be established through dedicated research.

Protein Kinase C (PKC) Inhibition

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to many signal transduction cascades, regulating processes like cell growth and differentiation. thermofisher.comsigmaaldrich.com The inhibition of PKC is a significant area of research for therapeutic development. nih.govresearchgate.net Inhibitors of PKC can act through various mechanisms, often by competing with ATP at the enzyme's catalytic domain. nih.gov

Despite the general interest in PKC inhibitors, specific studies detailing the direct inhibitory activity of this compound against the various isoforms of Protein Kinase C are not presently available in the scientific literature. Standard biochemical assays would be required to determine if this compound interacts with and inhibits PKC, and to quantify its potency (e.g., IC50 value). thermofisher.comnih.gov

Mechanistic Insights into ATP-Binding Domain Interactions

This compound is presumed to function as an ATP-competitive kinase inhibitor, a common mechanism for this class of compounds. nih.govresearchgate.netyoutube.com This mechanism involves the inhibitor binding to the ATP-binding pocket in the catalytic domain of the kinase. rsc.orgresearchgate.net This binding event prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade. nih.govyoutube.com

The ATP-binding site of a kinase consists of several key features, including a hinge region that forms hydrogen bonds with the adenine ring of ATP, a hydrophobic pocket, and a phosphate-binding region (P-loop). nih.govnih.gov The specificity and potency of an ATP-competitive inhibitor are determined by how well its chemical structure complements these features within the ATP-binding cleft of a particular kinase. nih.gov While this provides a general framework for the likely mechanism of this compound, specific structural studies, such as X-ray crystallography or molecular modeling, would be necessary to elucidate the precise molecular interactions—like hydrogen bonds and hydrophobic interactions—between this compound and the amino acid residues of the ATP-binding domain of its target kinases.

Modulation of Cellular Signaling Pathways

Natural compounds can exert significant influence over cellular behavior by modulating various signaling pathways that govern fundamental processes. These pathways are complex networks that control cell proliferation, differentiation, and response to external stimuli. nih.gov A key area where a related compound, 5-epi-nakijiquinone Q (NQ), has demonstrated activity is in the modulation of the DNA Damage Response (DDR) pathway. nih.govresearchgate.net The DDR is a critical signaling network that detects and responds to DNA damage to maintain genomic integrity. nih.govmdpi.com

Impact on Cell Growth and Differentiation Signaling

Cellular growth and differentiation are tightly regulated by a complex interplay of signaling pathways. scientificarchives.commdpi.com These processes ensure that cells divide in a controlled manner and acquire specialized functions. Key pathways involved include those mediated by growth factors and their receptors, which can trigger cascades leading to cell cycle progression. nih.gov The differentiation process often involves the activation of specific transcription factors that alter gene expression, leading to a more specialized cell type. scientificarchives.commdpi.com While natural compounds are known to influence these pathways, specific research detailing the impact of this compound on the signaling networks that directly control cell growth and differentiation has not been extensively reported.

Interference with DNA Damage Response (DDR) Mechanisms

Research on 5-epi-nakijiquinone Q (NQ), a stereoisomer of this compound, provides insights into how this class of compounds can interfere with the DNA Damage Response (DDR). The DDR is a crucial defense mechanism against genomic instability and is often dysregulated in cancer. nih.govmdpi.comclinicsinoncology.com Studies have shown that NQ can affect the mechanisms of the DDR, particularly in the context of replicative stress induced by conventional anticancer agents like cisplatin and doxorubicin. nih.govresearchgate.net

The DDR is primarily orchestrated by the PI3-like kinases ATM (Ataxia telangiectasia mutated) and ATR (ATM and Rad3-related). nih.govnih.gov ATM is mainly activated by DNA double-strand breaks, while ATR responds to replication stress. nih.gov By interfering with these DDR-related mechanisms, compounds like NQ have the potential to enhance the efficacy of DNA-damaging chemotherapeutics. nih.gov For instance, NQ, in combination with doxorubicin, was found to significantly enhance the number of residual nuclear γH2AX foci, which are markers for DNA double-strand breaks, indicating an interference with DNA repair processes. nih.gov Furthermore, NQ was observed to attenuate the G2/M-phase cell cycle arrest induced by cisplatin and doxorubicin, pushing cells to proceed through the cell cycle despite the presence of DNA damage, which can lead to apoptosis. researchgate.net

Effects on DDR-related Kinases and Phosphorylation Levels

The interference of 5-epi-nakijiquinone Q (NQ) with the DDR pathway is reflected in its ability to alter the phosphorylation status of key DDR-related proteins. nih.govresearchgate.net Phosphorylation is a critical post-translational modification that activates or recruits proteins involved in the DDR signaling cascade. nih.gov

Studies have demonstrated that NQ treatment, both alone and in combination with DNA-damaging agents, influences the phosphorylation levels of several important DDR factors. nih.govresearchgate.net These include:

pCHK1 (phosphorylated Checkpoint Kinase 1): A key signal transducer in the ATR-mediated response to replication stress. researchgate.netresearchgate.net

pKAP1 (phosphorylated KRAB-associated protein 1): A substrate of ATM whose phosphorylation is important for chromatin relaxation and DNA repair.

pP53 (phosphorylated tumor suppressor protein p53): A critical effector that regulates cell cycle arrest, apoptosis, and senescence in response to DNA damage. nih.gov

pRPA32 (phosphorylated Replication Protein A2, 32 kDa subunit): A component of the RPA complex that binds to single-stranded DNA and is phosphorylated in response to DNA damage. researchgate.netembopress.org

The modulation of the phosphorylation levels of these proteins by NQ indicates a direct or indirect effect on the upstream kinases, such as ATM and ATR, and highlights its potential as a modulator of DDR-related checkpoint control mechanisms. nih.govresearchgate.net

Below is a table summarizing the DDR-related factors affected by 5-epi-nakijiquinone Q.

| Affected Protein | Role in DNA Damage Response | Reference |

| pCHK1 | Key transducer in the ATR signaling pathway, crucial for cell cycle checkpoints. | nih.govresearchgate.net |

| pKAP1 | Involved in chromatin remodeling to facilitate DNA repair. | nih.govresearchgate.net |

| pP53 | Central tumor suppressor that controls cell fate (arrest or apoptosis) after DNA damage. | nih.govresearchgate.net |

| pRPA32 | Component of the ssDNA-binding complex, its phosphorylation is a marker of DNA damage. | nih.govresearchgate.net |

Synergistic Effects with Conventional Therapeutic Agents in Modulating DDR

The DNA Damage Response (DDR) is a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity. ecancer.orgyoutube.com Conventional cancer therapies, such as chemotherapy and radiotherapy, often function by inducing extensive DNA damage in rapidly dividing cancer cells. nih.gov The presence of a quinone group in a compound's structure can contribute to cell death by generating free radicals and active oxygen species, which in turn cause DNA strand breaks. nih.gov This mechanism of inducing DNA damage is a key intersection point with the DDR pathway. nih.govnih.gov

The strategic combination of DDR inhibitors with DNA-damaging agents can lead to synthetic lethality, a phenomenon where the combination of two non-lethal events results in cell death, enhancing therapeutic efficacy. frontiersin.orgresearchgate.net While the broader class of quinone-containing compounds is known to induce DNA damage, specific studies detailing the synergistic effects of this compound with conventional therapeutic agents in the explicit modulation of the DNA Damage Response are not extensively documented in the available scientific literature. The potential for such synergy exists, given that many quinone derivatives generate reactive oxygen species (ROS), leading to oxidative stress and DNA lesions that activate the DDR. nih.govnih.gov This activation can, in theory, sensitize cancer cells to agents that inhibit key DDR kinases such as ATM, ATR, and DNA-PK. nih.gov However, direct experimental evidence for this compound in this specific synergistic context remains to be established.

Antimicrobial Activity Investigations of Nakijiquinone Analogues

Nakijiquinone analogues belong to the broader family of naphthoquinones, a class of compounds recognized for their significant antimicrobial properties. nih.govmdpi.com Research into this family has revealed a wide spectrum of activity against various microbial pathogens, including both bacteria and fungi. mdpi.comnih.gov

Activity against Bacterial Strains

Investigations into nakijiquinone analogues and other related naphthoquinones have demonstrated notable antibacterial effects. For instance, the analogues Nakijiquinone S and Nakijinol C have been reported to possess antimicrobial activity against several bacterial strains. nih.gov Other related compounds, such as furanonaphthoquinone (FNQ) analogues, exhibit potent activity against gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 25 µg/ml. nih.gov

The mechanism of action for many 1,4-naphthoquinones involves the generation of intracellular ROS, which induces oxidative stress and subsequent apoptotic cell death in bacteria. nih.gov Studies on compounds like Juglone have shown that they cause cell death by inducing ROS production, which leads to DNA damage. nih.gov Furthermore, some naphthoquinones can also inhibit the expression of proteins like RecA, which are crucial for bacterial DNA self-repair. nih.gov

The antibacterial potency of these analogues can be significant. For example, certain synthesized 1,4-naphthoquinone derivatives show major antibacterial activity with MIC values between 15.6 and 500 µg/mL against a panel of bacteria including Staphylococcus aureus and Escherichia coli. nih.gov

| Compound Class/Analogue | Bacterial Strain(s) | Reported Activity (MIC) |

|---|---|---|

| Nakijiquinone S / Nakijinol C | Various Bacteria | Antimicrobial activity reported nih.gov |

| Furanonaphthoquinone (FNQ) Analogues | Gram-Positive Bacteria | 1.56 - 25 µg/mL nih.gov |

| FNQ Analogues | Helicobacter pylori | 0.1 µg/mL nih.gov |

| 1,4-Naphthoquinone Derivatives | Staphylococcus aureus, Escherichia coli | 15.6 - 500 µmol/L nih.gov |

| Juglone | Staphylococcus aureus | ≤ 0.125 µmol/L nih.gov |

Activity against Fungal Strains

Similar to their antibacterial effects, nakijiquinone analogues and related naphthoquinones have been investigated for their efficacy against fungal pathogens. nih.govnih.gov Nakijiquinone S and Nakijinol C have shown activity against several fungi. nih.gov

The broader class of naphthoquinones has demonstrated a wide range of antifungal activities. nih.gov For example, furanonaphthoquinone analogues were found to be sensitive against various fungi, including pathogenic species, with MICs comparable to the standard antifungal agent Amphotericin B. nih.gov Derivatives such as Shikonin and Deoxyshikonin have shown potent activity against yeast-like fungi. nih.gov Deoxyshikonin exhibited four-fold stronger activity against Candida krusei (MIC of 4 µg/ml) and three-fold stronger activity against Saccharomyces cerevisiae (MIC of 2 µg/ml) when compared to fluconazole. nih.gov The antifungal mechanism for many naphthoquinones is also attributed to their ability to generate ROS, leading to oxidative stress within fungal cells. researchgate.net

| Compound Class/Analogue | Fungal Strain(s) | Reported Activity (MIC) |

|---|---|---|

| Nakijiquinone S / Nakijinol C | Various Fungi | Antimicrobial activity reported nih.gov |

| Furanonaphthoquinone (FNQ) Analogues | Pathogenic Fungi | Similar to Amphotericin B nih.gov |

| Shikonin | Candida krusei, Saccharomyces cerevisiae | 4 µg/mL nih.gov |

| Deoxyshikonin | Candida krusei | 4 µg/mL nih.gov |

| Deoxyshikonin | Saccharomyces cerevisiae | 2 µg/mL nih.gov |

| 2-acyl-1,4-naphthohydroquinones | Candida species | Generally lower activity than benzohydroquinone analogues mdpi.com |

Cellular Activity Profiling in In Vitro Models

The cytotoxic effects of this compound and its analogues have been evaluated against various cancer cell lines. While specific data for this compound against the murine lymphoma L1210, human epidermoid carcinoma KB, mouse lymphoma L5178Y, and human glioma U251MG cell lines are not detailed in the available literature, extensive research on the broader class of naphthoquinones provides significant insight into their cytotoxic potential in these and related in vitro models.

Naphthoquinones have been tested for cytotoxicity toward cultured murine leukemia L1210 cells, with their effects varying based on the specific substituents on the quinone structure. nih.gov The cytotoxicity of some of these quinones is suggested to be related to the generation of active oxygen following semiquinone formation. nih.gov The mouse lymphoma L5178Y cell line is also a standard model used to assess the mutagenic and genotoxic potential of chemical compounds, including quinones. nih.govnih.gov

In the context of human cancer cell lines, phenoxazine derivatives, which share structural similarities with quinones, have demonstrated significant anti-cancer effects against the human glioblastoma cell line U-251 MG. researchgate.net For example, the compound Phx-3 was found to decrease the viability of U-251 MG cells with a half-maximal inhibitory concentration (IC50) of 3 µM. researchgate.net The IC50 value is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%. nih.govrsc.org

The table below summarizes the cytotoxic activity of various representative naphthoquinone or related compounds against the specified cell lines or their equivalents, illustrating the general anti-proliferative potential of this chemical class.

| Compound Class | Cell Line | Reported Activity (IC50) |

|---|---|---|

| Naphthoquinones | Murine Leukemia L1210 | Cytotoxicity demonstrated, varies by analogue nih.gov |

| PMMA-MWCNT Nanocomposite | Human Epidermoid Carcinoma (KB) | 136 mg/mL mdpi.com |

| Camphorquinone | Mouse Lymphoma L5178Y | Cytotoxic effects observed at 0.5-2.5 mM nih.gov |

| Phx-3 (Phenoxazine derivative) | Human Glioma U-251 MG | 3 µM researchgate.net |

| Phx-1 (Phenoxazine derivative) | Human Glioma U-251 MG | 60 µM researchgate.net |

Structure Activity Relationship Sar Studies of Nakijiquinone C and Analogues

Correlating Structural Motifs with Kinase Inhibitory Potency and Selectivity

Importance of Stereochemistry (e.g., C-2 Epimer)

The stereochemistry of nakijiquinone C has been identified as a critical determinant of its kinase inhibitory profile. Synthetic studies have revealed that the configuration at the C-2 position, where the amino acid residue is attached to the quinone core, plays a pivotal role in its biological activity.

Notably, the C-2 epimer of this compound has demonstrated potent and selective inhibition of the Kinase Insert Domain Receptor (KDR), a receptor tyrosine kinase integral to tumor angiogenesis. nih.gov This finding highlights that a subtle change in the three-dimensional arrangement of the molecule can dramatically alter its interaction with target kinases, leading to a distinct and potent inhibitory profile. The natural configuration of this compound itself is an inhibitor of the Her-2/Neu receptor tyrosine kinase, which is overexpressed in a significant percentage of breast, ovarian, and gastric carcinomas. nih.govnih.gov

The differential activity between this compound and its C-2 epimer underscores the sensitivity of the kinase ATP-binding site to the spatial orientation of the inhibitor. This stereochemical dependence provides a valuable avenue for the design of more selective and potent kinase inhibitors based on the nakijiquinone scaffold.

Influence of Amino Acid Residues on Biological Activity

The presence of an amino acid residue is a defining feature of the nakijiquinone family and significantly influences their biological activity. This compound incorporates a serine residue, while the related nakijiquinone D contains a threonine residue. Both of these natural products exhibit similar cytotoxic activities. The strategic introduction of different amino acids has been a key element in the synthetic routes developed for nakijiquinones, allowing for the exploration of how variations in the amino acid side chain impact kinase inhibition. nih.govnih.gov

Further research into nakijiquinones J-R, which feature various amine residues attached to the quinone ring, has shown that these compounds exhibit inhibitory activities against Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinases. This suggests that the nature of the amino or amino acid substituent is a crucial factor in modulating the potency and selectivity of these compounds against different kinase targets.

Impact of Quinone Ring Substitutions

The quinone ring is a well-established pharmacophore in numerous biologically active compounds, and its substitution pattern in this compound is crucial for its kinase inhibitory activity. While specific structure-activity relationship (SAR) studies focusing solely on the quinone ring of this compound are limited in the public domain, research on other quinone-based kinase inhibitors provides valuable insights.

For instance, in a series of analogues of vegfrecine, a natural quinone inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, modifications to the quinone ring were explored. nih.gov The introduction of halo- and alkyl-substituents at various positions on the phenyl ring attached to the quinone moiety resulted in potent inhibition of VEGFR-1 and -2. nih.gov This demonstrates that substitutions on the periphery of the quinone system can significantly modulate kinase inhibitory potency and selectivity. It is plausible that similar modifications to the quinone core of this compound could lead to analogues with altered and potentially enhanced biological activities.

Role of the Sesquiterpenoid Core Structure

The sesquiterpenoid core of this compound provides a rigid and complex three-dimensional scaffold that is essential for its biological activity. This lipophilic moiety is believed to play a significant role in the proper orientation of the molecule within the ATP-binding pocket of target kinases.

Computational Approaches in SAR Analysis

Molecular Modeling Studies of Ligand-Receptor Interactions

Computational methods, particularly molecular modeling and docking, have been instrumental in rationalizing the observed structure-activity relationships of this compound and its analogues. These studies provide insights into the molecular basis of their kinase inhibitory activity by simulating their binding modes within the ATP-binding site of various kinases.

A key application of molecular modeling in the study of nakijiquinones has been to elucidate the structural basis for the difference in activity between the natural this compound and its C-2 epimer. nih.gov By docking these compounds into the crystal structure of KDR and a model of the FGF-R ATP binding site, researchers have been able to visualize the specific ligand-receptor interactions that contribute to the potent and selective inhibition by the C-2 epimer. nih.gov

Homology Modeling for Kinase ATP Binding Sites

To understand the inhibitory action of this compound and its analogues at a molecular level, particularly when experimental crystal structures of the target kinase in complex with the inhibitor are unavailable, homology modeling has been employed. This computational technique allows for the construction of a three-dimensional model of a target protein's ATP binding site using the known crystal structure of a homologous protein as a template.

In the investigation of this compound analogues, molecular modeling studies were conducted to elucidate the structural basis for their kinase inhibitory activity. For instance, to understand the potent and selective inhibition of the Kinase Insert Domain Receptor (KDR), a receptor tyrosine kinase involved in tumor angiogenesis, by the C-2 epimer of this compound, researchers constructed a model of the KDR ATP binding site. nih.govacs.org This model was built using the crystal structure of the Fibroblast Growth Factor Receptor (FGF-R) as a template. nih.govacs.org

These modeling studies provided crucial insights into the differential activity between the natural this compound and its synthetic C-2 epimer, highlighting how subtle stereochemical changes can significantly impact binding affinity and selectivity within the kinase ATP binding pocket. nih.govacs.org By docking the ligands into the homology model, researchers can predict binding modes, identify key amino acid interactions, and rationalize the observed structure-activity relationships. This approach is instrumental in guiding the design of more potent and selective inhibitors.

Table 1: Application of Homology Modeling in this compound Analogues Study

| Target Kinase | Template for Homology Model | Compound(s) Studied | Key Findings |

|---|

Development and Screening of Focused Compound Libraries for SAR Exploration

The exploration of the structure-activity relationship (SAR) of this compound is advanced through the synthesis and biological evaluation of analogues. nih.govacs.org This process often involves the creation of focused compound libraries, which are collections of molecules designed to probe the effects of specific structural modifications on biological activity.

Initial studies on this compound involved the synthesis of analogues with specific structural changes, such as inverting the configuration at the C-2 position to create its epimer or altering the position of a double bond within the terpenoid scaffold. nih.govacs.org The screening of these targeted analogues revealed that the C-2 epimer of this compound is a potent and selective inhibitor of the KDR receptor, demonstrating that stereochemistry at this position is a critical determinant of kinase selectivity. nih.govacs.org

A more systematic approach to SAR exploration is the development of focused libraries based on a simplified scaffold of a related natural product, bolinaquinone. This methodology provides a blueprint for how this compound's SAR could be further explored. In this strategy, the complex natural product is deconstructed into a simpler core structure, which is then systematically elaborated with diverse chemical moieties. nih.govresearchgate.net

For example, a scaffold simplification and focused library approach for bolinaquinone involved the synthesis of three distinct libraries:

Library A (Mono-arylbenzoquinones): This library explored the effect of introducing a single aromatic group to the benzoquinone core. Screening of these compounds identified analogues with preferential toxicity towards neuroblastoma cells. nih.govresearchgate.net

Library B (Di-arylbenzoquinones): To investigate the impact of increased aromatic content, a second aryl moiety was introduced. This library yielded compounds with a broader spectrum of cytotoxicity compared to Library A. nih.govresearchgate.net

Library C (Amino-substituted Analogues): This library was constructed by displacing methoxy groups on the quinone ring with amino substituents. This modification led to the most potent, broad-spectrum analogues, with some compounds showing excellent activity against multiple cancer cell lines at nanomolar to low micromolar concentrations. nih.govresearchgate.net

The screening results from such libraries are crucial for building a comprehensive SAR model, identifying which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, or pharmacokinetic properties.

Table 2: Screening Results of a Focused Library Based on a Related Sesquiterpene Quinone Scaffold

| Library | Structural Modification | General Activity Profile | Example Analogue | Potency (GI₅₀) |

|---|---|---|---|---|

| Library A | Mono-arylbenzoquinones | Preferentially toxic towards BE2-C neuroblastoma cells | 3,4-dimethoxyphenyl analogue | 3 µM (BE2-C) |

| Library B | Di-arylbenzoquinones | Moderate-to-good broad-spectrum cytotoxicity | 2,5-dimethoxy-3,6-diphenyl analogue | 5.9 µM (A2780) |

| Library C | Amino-substituted di-arylquinones | Potent, broad-spectrum cytotoxicity | 2-(naphthalen-1-yl)-5-(naphthalen-3-yl)-3,6-bis(propylamino) analogue | 0.08 µM (HT29), 0.17 µM (MCF-7) |

Biosynthetic Considerations for Nakijiquinones

Proposed Biosynthetic Pathways of Marine Sesquiterpenoid Quinones

The biosynthesis of marine sesquiterpenoid quinones is a complex process involving the convergence of multiple metabolic pathways. These compounds are fundamentally composed of a C15-sesquiterpenoid unit and a C6-benzoquinone or hydroquinone (B1673460) moiety. The prevailing hypothesis suggests a mixed-biogenesis origin.

The sesquiterpenoid core is believed to originate from the mevalonate (B85504) (MVA) pathway, leading to the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). Cyclization of FPP, mediated by terpene synthases, generates various carbocyclic skeletons. For many marine meroterpenoids, including the family to which nakijiquinones belong, the initial cyclization product is thought to be a drimane-type sesquiterpene. Subsequent, often complex, skeletal rearrangements, such as 1,2-hydride and methyl shifts, are proposed to convert the drimane (B1240787) skeleton into other frameworks like the avarane or the 4,9-friedodrimane skeleton found in nakijiquinones.

Concurrently, the hydroquinone or quinone portion is typically derived from the shikimate pathway. This pathway produces aromatic compounds, with chorismate serving as a key branch-point intermediate that leads to precursors like 4-hydroxybenzoic acid. The final key step in assembling the basic meroterpenoid structure is the coupling of the sesquiterpenoid unit with the aromatic quinone/hydroquinone precursor, a reaction likely catalyzed by a prenyltransferase enzyme.

Table 1: General Proposed Biosynthetic Steps for Marine Sesquiterpenoid Quinones

| Step | Precursor(s) | Key Intermediate(s) | Resulting Moiety/Skeleton | Metabolic Pathway |

| 1 | Acetyl-CoA | Farnesyl Pyrophosphate (FPP) | C15 Isoprenoid Chain | Mevalonate Pathway |

| 2 | Farnesyl Pyrophosphate | Drimane Cation | Drimane Skeleton | Terpene Cyclization |

| 3 | Drimane Skeleton | Rearranged Carbocation | Friedodrimane Skeleton | Skeletal Rearrangement |

| 4 | Erythrose 4-phosphate, Phosphoenolpyruvate | Chorismate, 4-Hydroxybenzoate | Hydroquinone/Quinone | Shikimate Pathway |

| 5 | Sesquiterpene Unit, Hydroquinone Unit | Sesquiterpenoid Hydroquinone | Core Meroterpenoid Structure | Prenylation |

Putative Precursors and Enzymatic Transformations in Marine Organisms

The specific biosynthetic pathway of Nakijiquinone C has not been fully elucidated, but a putative sequence can be inferred from the general pathways of related marine metabolites.

The primary precursors are likely:

Farnesyl Pyrophosphate (FPP): The source of the C15 sesquiterpene carbon skeleton.

A Shikimate-Derived Aromatic: A molecule such as 4-hydroxybenzoate, which forms the basis of the hydroquinone ring.

Glycine (B1666218): The amino acid that is ultimately incorporated into the final structure of this compound.

The assembly process is thought to involve a series of specific enzymatic transformations. A terpene cyclase would first catalyze the cyclization of FPP into a drimane scaffold. This is followed by the action of one or more isomerases or synthases that mediate the rearrangement to the characteristic 4,9-friedodrimane skeleton of the nakijiquinones.

A crucial step is the alkylation of the hydroquinone precursor with the sesquiterpene carbocation, a reaction catalyzed by a prenyltransferase. Following this coupling, a series of oxidative enzymes, likely belonging to the cytochrome P450 monooxygenase or dioxygenase families, would modify the molecule. These modifications include the oxidation of the hydroquinone to the quinone form and other hydroxylations on the terpenoid core.

The final distinguishing step is the attachment of the glycine moiety. The precise enzymatic mechanism for this remains unknown for nakijiquinones. However, in the biosynthesis of other complex natural products, the incorporation of amino acids can be mediated by non-ribosomal peptide synthetase (NRPS) machinery or specialized ligases. For example, studies on pyrroloiminoquinones have shown that amino acids are attached from their tRNA-charged forms by enzymes known as PEptide Amino-acyl tRNA ligases (PEARLs), suggesting a possible parallel for nakijiquinone biosynthesis.

Table 2: Putative Enzymatic Transformations in this compound Biosynthesis

| Transformation Type | Putative Enzyme Class | Substrate | Product |

| Polyene Cyclization | Terpene Cyclase | Farnesyl Pyrophosphate | Drimane Skeleton |

| Skeletal Rearrangement | Isomerase / Synthase | Drimane Skeleton | 4,9-Friedodrimane Skeleton |

| Prenylation | Prenyltransferase | Sesquiterpene & Hydroquinone | Sesquiterpenoid Hydroquinone |

| Oxidation | Oxidase / Monooxygenase | Sesquiterpenoid Hydroquinone | Sesquiterpenoid Quinone |

| Amidation / Ligation | Amino-acyl Ligase / NRPS-like | Sesquiterpenoid Quinone + Glycine | This compound |

Chemoenzymatic Synthesis Prospects and Biocatalysis

Given the structural complexity and stereochemical challenges of this compound, total chemical synthesis is often lengthy and low-yielding. Chemoenzymatic synthesis, which integrates highly selective biological catalysts (enzymes) with traditional organic chemistry methods, presents a promising alternative for more efficient production.

Biocatalysis offers significant advantages, including exceptional stereo-, regio-, and chemoselectivity, which can simplify synthetic routes by eliminating the need for complex protection and deprotection steps. Reactions are performed under mild, environmentally friendly conditions, contributing to greener manufacturing processes.

For a molecule like this compound, a chemoenzymatic approach could be envisioned in several ways:

Enzymatic Core Construction: Enzymes could be used to generate a key chiral intermediate. For example, an engineered terpene cyclase could produce a specific drimane or friedodrimane precursor from a simple acyclic polyene. Furthermore, biocatalytic C-H oxidation, using engineered cytochrome P450 enzymes, could selectively install hydroxyl groups on the decalin core at positions that are challenging to access through conventional chemistry.

Kinetic Resolution: Racemic synthetic intermediates could be resolved using enzymes like lipases or esterases to selectively acylate or hydrolyze one enantiomer, providing access to enantiomerically pure building blocks.

Late-Stage Functionalization: Enzymes could be employed in the final steps of the synthesis. For instance, a specific oxidase could perform the hydroquinone-to-quinone oxidation without affecting other sensitive functional groups. A highly specific ligase or a biocatalyst inspired by NRPS systems could be used to attach the glycine moiety stereoselectively.

The development of such processes relies on advances in enzyme discovery (genome mining) and protein engineering (directed evolution) to create biocatalysts that are tailored for specific, non-natural substrates and reactions. The immobilization of these enzymes can further enhance their stability and allow for recycling, making the process more cost-effective and scalable for potential industrial application. While a dedicated chemoenzymatic synthesis for this compound has yet to be reported, the principles and tools of modern biocatalysis provide a clear and powerful strategy for future synthetic efforts.

Future Research Directions and Academic Perspectives on Nakijiquinone C

Elucidation of Novel Molecular Targets and Pathways

Research into Nakijiquinone C has identified its inhibitory activity against kinases, notably c-erbB-2 kinase (HER2/Neu) researchgate.net. HER2/Neu is a receptor tyrosine kinase that is overexpressed in several cancers, including breast, ovarian, and gastric carcinomas nih.govacs.org. Nakijiquinones are noted as naturally occurring inhibitors of this oncogene nih.govacs.org. Further research is needed to fully elucidate the spectrum of molecular targets and the specific signaling pathways modulated by this compound. This includes identifying other kinases or enzymes it may interact with, as well as downstream effects on cellular processes like proliferation, apoptosis, and angiogenesis nih.gov.

Studies are also exploring this compound-derived analogues that simultaneously target the ATP binding kinase domains of multiple receptors involved in processes like tumor-associated angiogenesis. iiarjournals.org This suggests a future direction in developing multiplex receptor-targeting strategies based on the nakijiquinone scaffold. iiarjournals.org Understanding the structural basis for the difference in activity between this compound and its analogues, such as the C-2 epimer, through molecular modeling studies can provide insights into the requirements for potent and selective kinase inhibition. nih.gov

Development of Advanced Synthetic Methodologies for Complex Analogues and Probes

The complex structure of this compound presents challenges and opportunities for synthetic chemists. The development of efficient and stereoselective synthetic methodologies is crucial for producing sufficient quantities of this compound for research and for generating a diverse range of analogues. Early research described the first enantioselective synthesis of nakijiquinones, highlighting key steps such as reductive alkylation, oxidative conversion of an aryl ring to a p-quinoid system, and selective introduction of amino acids. nih.govacs.org This synthetic route also allowed access to analogues with modifications such as inverted configuration at C-2 or different double bond positions. nih.govacs.org

Future research aims to develop more advanced synthetic strategies that allow for the facile creation of complex analogues with tailored properties. This includes exploring novel reaction methodologies, protecting group strategies, and approaches for incorporating various functional groups and side chains. mdpi.comacs.org Such advancements are essential for structure-activity relationship (SAR) studies and for the synthesis of chemical probes.

Investigation of Unexplored Biological Activities and Mechanistic Detail

While this compound is known for its kinase inhibitory activity, there may be other unexplored biological activities. Marine natural products often exhibit diverse pharmacological properties, including cytotoxic, antioxidant, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govsemanticscholar.org Future research could investigate these potential activities for this compound.

Furthermore, a deeper understanding of the detailed molecular mechanisms underlying its observed activities is needed. This involves investigating how this compound interacts with its targets at a molecular level, the specific binding sites, and the downstream cellular events triggered by these interactions. Techniques such as chemoproteomics and activity-based protein profiling could be employed to identify and validate targets and elucidate mechanisms of action. researchgate.netresearchgate.netthieme-connect.de

Role of Nakijiquinones in Marine Chemical Ecology and Inter-species Interactions

Nakijiquinones are natural products isolated from marine sponges, suggesting a potential role in the chemical ecology of their environment. Marine organisms utilize a variety of chemical compounds for defense, communication, and mediating interactions with other species, including predators, prey, competitors, and symbionts. rsc.orgmdpi.comnih.govnih.govmdpi.com

Future research could explore the ecological function of nakijiquinones in marine sponges. This may involve investigating their role in deterring predation, inhibiting the growth of competing organisms, or mediating symbiotic relationships with microorganisms. Understanding the ecological context of these compounds can provide insights into their natural production and potential biological roles.

Design and Synthesis of Research Tools and Chemical Probes Based on the this compound Scaffold

The unique structure and biological activity of this compound make it a promising scaffold for designing research tools and chemical probes. Chemical probes are molecules used to perturb biological systems and study protein function or validate potential drug targets. rjeid.comnih.gov Designing probes based on this compound could involve incorporating tags for visualization, affinity purification, or click chemistry, allowing researchers to study its distribution, target engagement, and interactions in complex biological systems. thieme-connect.dehollins.edursc.orgljmu.ac.uk

The synthesis of such probes requires careful consideration of the structural modifications needed to maintain biological activity while incorporating the desired tag. researchgate.netrsc.org These probes would be valuable tools for further dissecting the biological pathways influenced by this compound and identifying novel interacting partners.

Q & A

Q. What are the key structural characteristics of Nakijiquanone C, and how do they influence its bioactivity?

Nakijiquinone C's bioactivity is linked to its quinone moiety and terpenoid side chain, which enable redox cycling and membrane interactions. Methodologically, structural elucidation involves techniques like NMR (for stereochemistry) and X-ray crystallography (for absolute configuration). Comparative analysis with analogs (e.g., Nakijiquinones A/B) can isolate structure-activity relationships .

Q. What experimental approaches are recommended for isolating this compound from marine sponges?

Isolation typically employs bioassay-guided fractionation using solvent partitioning (e.g., ethyl acetate for polarity-based separation) followed by HPLC with UV/Vis or MS detection. Purity validation requires ≥95% by analytical HPLC, and structural confirmation via HRMS and 2D-NMR .

Q. How can researchers validate the hypothesized biosynthesis pathway of this compound?

Isotopic labeling (e.g., -acetate feeding studies) combined with gene cluster analysis (genome mining of sponge-associated microbes) can trace precursor incorporation. Metabolomic profiling of intermediates in sponge extracts or microbial cultures is critical .

Q. What in vitro assays are most suitable for assessing this compound’s anticancer activity?

Standard assays include cell viability assays (MTT or ATP-based luminescence) across cancer cell lines (e.g., HeLa, MCF-7), with IC calculations. Mechanism-focused assays (e.g., apoptosis via flow cytometry, ROS detection via DCFH-DA) should follow initial screening .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported IC50_{50}50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). A systematic replication study should standardize protocols (e.g., ATCC cell lines, matched passage numbers) and include positive controls (e.g., doxorubicin). Statistical meta-analysis of published data can identify confounding variables .

Q. What strategies can address the poor aqueous solubility of this compound in pharmacokinetic studies?

Solubility enhancement methods include nanoformulation (liposomes, PLGA nanoparticles) or prodrug synthesis (e.g., PEGylation). In vivo studies should compare bioavailability via IV vs. oral administration, with LC-MS/MS quantification in plasma .

Q. How can researchers differentiate this compound’s direct molecular targets from off-target effects?

Use orthogonal approaches: (1) Chemoproteomics (pull-down assays with biotinylated probes); (2) CRISPR-Cas9 knockout of suspected targets; (3) Isothermal titration calorimetry (ITC) for binding affinity validation. Dose-response correlations in phenotypic assays are essential .

Q. What methodologies are effective for analyzing this compound’s synergistic interactions with standard chemotherapeutics?

Employ combination index (CI) calculations using the Chou-Talalay method. Fixed-ratio designs (e.g., 1:1 to 1:10) across multiple doses, with synergy defined as CI < 1. Mechanistic studies (e.g., transcriptomics) should follow to identify shared pathways .

Q. How should contradictory data on this compound’s toxicity profiles be reconciled?

Conduct species-specific toxicokinetic studies (e.g., zebrafish vs. murine models) to assess metabolic differences. Histopathological analysis (liver/kidney tissues) and omics profiling (toxicogenomics) can clarify organ-specific effects. Cross-study comparisons must normalize dosage metrics (mg/kg vs. body surface area) .

Q. What computational tools are optimal for predicting this compound’s drug-likeness and off-target risks?

Use QSAR models (e.g., SwissADME for Lipinski parameters) and molecular docking (AutoDock Vina) against toxicity-associated proteins (e.g., hERG, CYP450s). MD simulations (>100 ns) validate binding stability. Experimental validation via enzyme inhibition assays is critical .

Methodological Best Practices

- Data Reproducibility : Document batch-to-batch variability in compound purity and biological source material (e.g., sponge collection site, season) .

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

- Literature Integration : Use citation tools (e.g., Zotero) to map knowledge gaps and avoid redundancy in experimental aims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.